molecular formula C20H18N2O3S B7537467 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide

Cat. No. B7537467
M. Wt: 366.4 g/mol
InChI Key: AOMOVJAUEODNKY-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a multi-step process and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell division. Additionally, this compound may exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential as an anticancer and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound may be useful in studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield and purity of this compound. Additionally, further studies could investigate the mechanism of action of this compound and its potential as an anticancer and anti-inflammatory agent. Finally, future studies could investigate the potential toxicity of this compound and its use in clinical trials.

Synthesis Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide involves multiple steps, including the condensation of 2-aminothiazole with acetylacetone, followed by the reaction of the resulting product with benzoyl chloride. The final step involves the reaction of the resulting intermediate with formaldehyde and methanol. The yield of this compound is approximately 50%, and the purity can be increased by recrystallization.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied extensively for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-13(23)18-17(15-6-4-3-5-7-15)21-20(26-18)22-19(24)16-10-8-14(9-11-16)12-25-2/h3-11H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOVJAUEODNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(methoxymethyl)benzamide

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